molecular formula C17H16N2OS B3746467 N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide

N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide

Cat. No. B3746467
M. Wt: 296.4 g/mol
InChI Key: JGEVMCQXJVVCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide, also known as MTQA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of areas, including cancer research and neurological disorders. In

Mechanism of Action

N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide works by inhibiting the activity of certain enzymes that are involved in cell growth and survival. Specifically, N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide inhibits the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide can induce apoptosis in cancer cells and potentially improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential therapeutic effects, making it a valuable tool for researchers. However, there are also limitations to the use of N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide in lab experiments. It can be difficult to obtain in large quantities, and its effects may vary depending on the cell type or animal model used.

Future Directions

There are several potential future directions for research on N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide. One area of interest is the development of more potent and selective inhibitors of histone deacetylase. Another area of interest is the investigation of the potential use of N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide in combination with other cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide and its potential therapeutic effects in neurological disorders.
Conclusion:
In conclusion, N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide, or N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide, is a valuable compound for scientific research. Its potential use in cancer research and neurological disorders has been extensively studied, and it has shown promise as an anti-inflammatory and analgesic agent. While there are limitations to its use in lab experiments, the synthesis of N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide has been optimized to produce high yields and purity. Future research on N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide may lead to the development of new cancer therapies and treatments for neurological disorders.

Scientific Research Applications

N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide has been studied extensively for its potential use in cancer research. Studies have shown that N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-9-13(15-6-2-3-7-16(15)19-12)11-18-17(20)10-14-5-4-8-21-14/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEVMCQXJVVCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylquinolin-4-yl)methyl]-2-(thiophen-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.